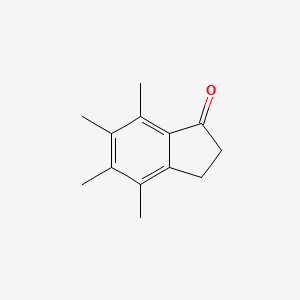
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is an organic compound with a unique structure that includes a fused cyclopentanone and benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of tetramethylcyclopentadiene with an appropriate oxidizing agent. The reaction conditions typically include maintaining a temperature range of 35-40°C and using solvents like acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide in acetic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters to ensure consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly with halogens, to form halo-aryl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indenones, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares a similar core structure but lacks the tetramethyl substitutions.
2,3-Dihydro-3,3,4,5-tetramethyl-1H-inden-1-one: Another closely related compound with slight structural variations.
Uniqueness
2,3-Dihydro-4,5,6,7-tetramethyl-1H-inden-1-one is unique due to its specific tetramethyl substitutions, which confer distinct chemical properties and biological activities. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
711-43-3 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
4,5,6,7-tetramethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-7-8(2)10(4)13-11(9(7)3)5-6-12(13)14/h5-6H2,1-4H3 |
InChI-Schlüssel |
OSPFVPPFODDSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1C)CCC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















